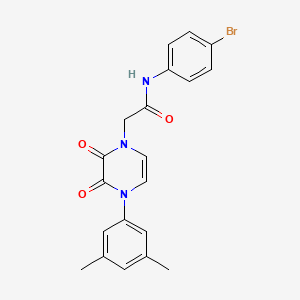
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a complex organic compound with potential applications in multiple fields such as medicinal chemistry, material science, and biochemical research. The compound’s unique structural features and functional groups make it a valuable subject for scientific investigation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Synthesis: : The synthesis of this compound typically begins with the preparation of 3,4-dihydroisoquinoline, which is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Formation of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Concurrently, anthracene undergoes oxidation to form 9,10-dioxo-9,10-dihydroanthracene, which is subsequently coupled with benzoyl chloride to form the desired amide.
Final Coupling Reaction: : The final step involves the coupling of these two intermediates under appropriate conditions, typically in the presence of a base and a catalyst to facilitate the formation of the final product.
Industrial Production Methods: For industrial production, optimization of the reaction conditions is crucial. High-yield synthesis can be achieved by using large-scale reactors and ensuring controlled reaction environments to maintain consistency and purity. Typically, the use of advanced catalytic systems and continuous flow reactors helps streamline the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the anthracene moiety, forming various oxidized derivatives.
Reduction: : Reduction of the sulfonyl group can lead to the formation of sulfides, changing the compound's properties.
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ in acidic or basic media.
Reduction: : Hydrogenation over Pd/C or LiAlH₄.
Substitution: : Nucleophiles such as amines or alkoxides under basic conditions.
Major Products: Depending on the reaction, the major products can vary from oxidized anthracene derivatives to sulfides and substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: : Used as a ligand or intermediate in catalytic cycles.
Material Science: : Potential use in organic electronics due to its stable aromatic structure.
Biology and Medicine
Drug Development: : Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Biochemical Probes: : Used in studying enzyme activities and protein interactions.
Industry
Dye Production: : Its aromatic structure makes it a candidate for the synthesis of dyes.
Polymer Science: : Utilized in the development of novel polymer materials with unique properties.
Wirkmechanismus
The compound interacts with molecular targets such as proteins and nucleic acids. It can inhibit specific enzymes by binding to their active sites or intercalate into DNA, disrupting its replication and transcription. The pathways involved often include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide: : Lacks the anthracene moiety, affecting its biological activity.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: : Does not have the sulfonyl-isoquinoline group, which impacts its interaction with biological targets.
Uniqueness: What sets 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide apart is the presence of both the sulfonyl-isoquinoline and anthracene moieties, providing a unique combination of electronic and steric properties that enhance its potential as a versatile compound in various applications.
Hope this covers the spectrum of this compound for you! Any further details you want to dive into?
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(9,10-dioxoanthracen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N2O5S/c33-28-23-8-3-4-9-24(23)29(34)27-25(28)10-5-11-26(27)31-30(35)20-12-14-22(15-13-20)38(36,37)32-17-16-19-6-1-2-7-21(19)18-32/h1-15H,16-18H2,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADDFPRHLNNLBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2970459.png)
![3-(4-methanesulfonylphenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2970460.png)
![3-[2-(1,3-Dioxoisoindol-2-yl)ethylamino]cyclopentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2970461.png)


![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B2970467.png)
![5-(3-chloro-4-methylphenyl)-1-(3,5-dimethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2970470.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2970473.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2970478.png)

![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)
